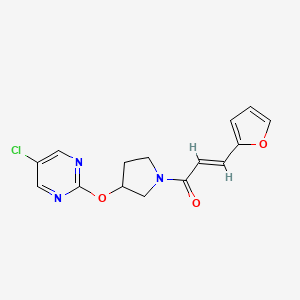
(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H14ClN3O3 and its molecular weight is 319.75. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have focused on the synthesis of heterocyclic compounds using derivatives similar to the specified compound. These studies underline the chemical versatility and reactivity of such compounds, enabling the creation of diverse heterocyclic frameworks essential for drug discovery and material science. The synthesis techniques often involve cyclization reactions and modifications to introduce different functional groups, aiming to explore novel chemical entities with potential biological activities (Al-Haiza, Mostafa, & El-kady, 2003).
Biological Activity Studies
The compound and its derivatives have been investigated for various biological activities, including antimicrobial and antiviral effects. These studies are pivotal for the discovery of new therapeutic agents. The chemical structure of the compound, featuring a chloropyrimidinyl group and a furanyl moiety, suggests it may interact selectively with biological targets, offering a platform for developing antimicrobial and antiviral agents with potentially novel mechanisms of action. For instance, certain derivatives have shown promising plant growth-stimulating effects and antimicrobial properties, highlighting the compound's relevance in agricultural science and infection control (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).
Pharmaceutical Compound Development
Compounds with a similar structural framework to "(E)-1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one" have been explored for their potential in drug development, especially as anticancer and antimicrobial agents. The specific interactions of these compounds with biological targets offer insights into their mechanisms of action and therapeutic potential. Additionally, their structural adaptability allows for the synthesis of derivatives with enhanced biological activity and reduced toxicity, crucial for pharmaceutical applications (Bergstrom, Brattesani, Ogawa, Reddy, Schweickert, Balzarini, & De Clercq, 1984).
properties
IUPAC Name |
(E)-1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-11-8-17-15(18-9-11)22-13-5-6-19(10-13)14(20)4-3-12-2-1-7-21-12/h1-4,7-9,13H,5-6,10H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVRCNFWXOQULF-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C=CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


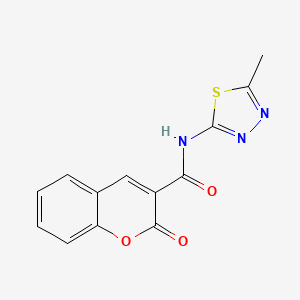
![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)
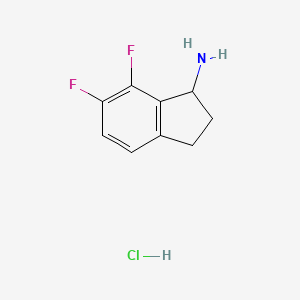
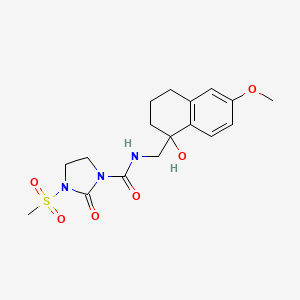

![4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2397182.png)
![(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride](/img/structure/B2397186.png)
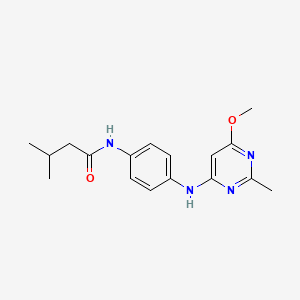
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2397188.png)

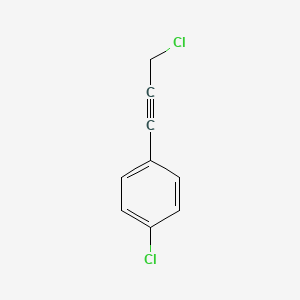
![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397193.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)